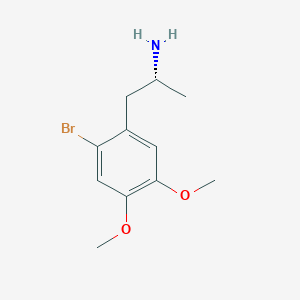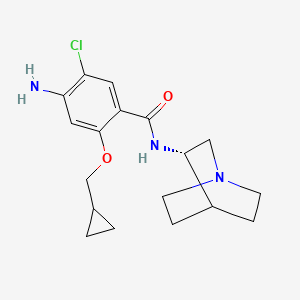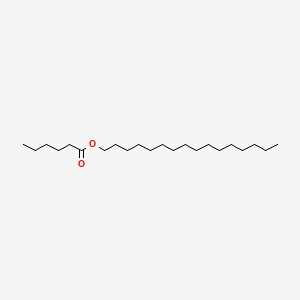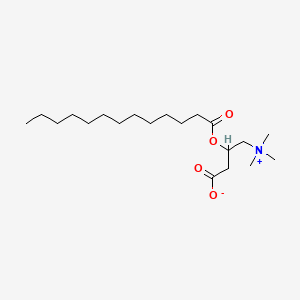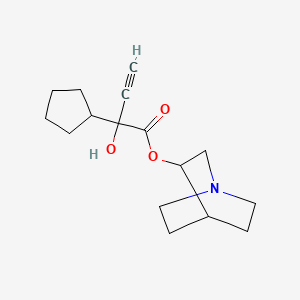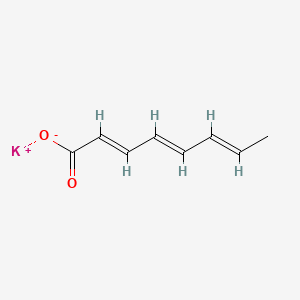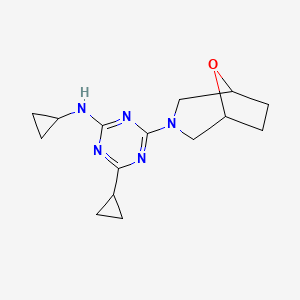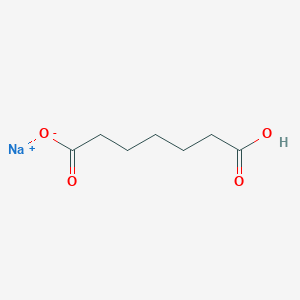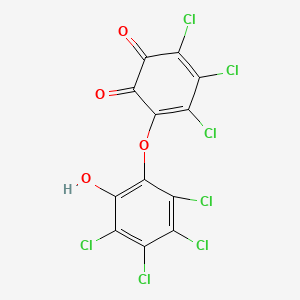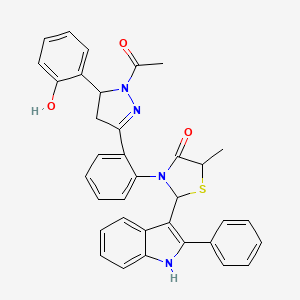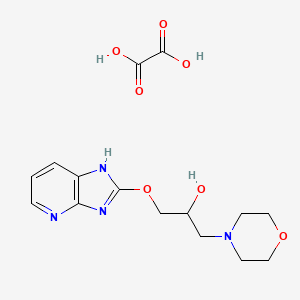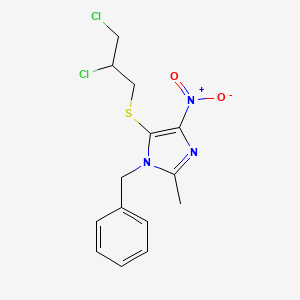
5-((2,3-Dichloropropyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2,3-ジクロロプロピル)チオ)-2-メチル-4-ニトロ-1-(フェニルメチル)-1H-イミダゾールは、科学研究の様々な分野で重要な用途を持つ複雑な有機化合物です。この化合物は、イミダゾール環に結合したジクロロプロピル基、ニトロ基、フェニルメチル基を含む独自の構造によって特徴付けられます。その化学的性質は、化学、生物学、医学、および産業において貴重な研究対象となっています。
準備方法
合成経路と反応条件
5-((2,3-ジクロロプロピル)チオ)-2-メチル-4-ニトロ-1-(フェニルメチル)-1H-イミダゾールの合成は、通常、複数のステップを伴います。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下で、2-メチル-4-ニトロイミダゾールと2,3-ジクロロプロピルチオールを反応させることを含みます。反応は通常、ジメチルホルムアミド(DMF)などの有機溶媒中で、生成物の形成を促進するために高温で実施されます。
工業生産方法
工業的な設定では、この化合物の生産は、より効率的でスケーラブルな方法を含む場合があります。これらの方法は、高収率と純度を確保するために、連続フローリアクターと最適化された反応条件の使用をしばしば含みます。触媒の使用やクロマトグラフィーなどの高度な精製技術も、生産プロセスを効率化するために用いられる場合があります。
化学反応の分析
反応の種類
5-((2,3-ジクロロプロピル)チオ)-2-メチル-4-ニトロ-1-(フェニルメチル)-1H-イミダゾールは、次のような様々な化学反応を起こします。
酸化: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元することができます。
置換: ジクロロプロピル基は、アミンやチオールなどの求核剤と求核置換反応を起こすことができます。
還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)があります。
置換: アジ化ナトリウム(NaN3)やチオ尿素などの求核剤は、穏やかな条件下で使用できます。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
生成される主要な生成物
酸化: 対応する酸化物またはヒドロキシル化誘導体の形成。
置換: 置換されたイミダゾール誘導体の形成。
還元: アミノ誘導体の形成。
科学的研究の応用
5-((2,3-ジクロロプロピル)チオ)-2-メチル-4-ニトロ-1-(フェニルメチル)-1H-イミダゾールは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について研究されています。
医学: 特に新薬の開発において、潜在的な治療用途について調査されています。
工業: 特殊化学薬品や材料の製造に使用されます。
作用機序
5-((2,3-ジクロロプロピル)チオ)-2-メチル-4-ニトロ-1-(フェニルメチル)-1H-イミダゾールの作用機序は、特定の分子標的や経路との相互作用を伴います。ニトロ基は、細胞成分と相互作用する可能性のある反応性中間体を形成するために還元を受けることができます。これにより、様々な生物学的効果がもたらされます。ジクロロプロピル基は、求核置換反応にも参加し、その生物活性にさらに貢献します。
類似の化合物との比較
類似の化合物
2-メチル-4-ニトロ-1-(フェニルメチル)-1H-イミダゾール: ジクロロプロピルチオ基を欠いており、化学的および生物学的性質が異なります。
5-(クロロメチル)-2-メチル-4-ニトロ-1-(フェニルメチル)-1H-イミダゾール: ジクロロプロピルチオ基の代わりにクロロメチル基を含んでおり、反応性や用途が異なります。
独自性
5-((2,3-ジクロロプロピル)チオ)-2-メチル-4-ニトロ-1-(フェニルメチル)-1H-イミダゾールにおけるジクロロプロピルチオ基の存在は、独自の化学的性質を付与し、様々な化学反応でより汎用性が高くなり、潜在的な生物活性も向上します。この構造的特徴は、他の類似の化合物と区別され、科学研究における幅広い用途に貢献しています。
類似化合物との比較
Similar Compounds
2-Methyl-4-nitro-1-(phenylmethyl)-1H-imidazole: Lacks the dichloropropylthio group, resulting in different chemical and biological properties.
5-(Chloromethyl)-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole: Contains a chloromethyl group instead of a dichloropropylthio group, leading to variations in reactivity and applications.
Uniqueness
The presence of the dichloropropylthio group in 5-((2,3-Dichloropropyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole imparts unique chemical properties, making it more versatile in various chemical reactions and enhancing its potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its wide range of applications in scientific research.
特性
CAS番号 |
115906-52-0 |
|---|---|
分子式 |
C14H15Cl2N3O2S |
分子量 |
360.3 g/mol |
IUPAC名 |
1-benzyl-5-(2,3-dichloropropylsulfanyl)-2-methyl-4-nitroimidazole |
InChI |
InChI=1S/C14H15Cl2N3O2S/c1-10-17-13(19(20)21)14(22-9-12(16)7-15)18(10)8-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |
InChIキー |
QKYKSWJAQJONKY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)SCC(CCl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


